
N-methyl-1-pyridin-3-ylmethanimine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-pyridin-3-ylmethanimine oxide (abbreviated as MPO) is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPO is a highly reactive and versatile compound that can be synthesized using various methods.
作用機序
N-methyl-1-pyridin-3-ylmethanimine oxide exerts its effects through the generation of ROS, which can cause oxidative damage to cellular components, including DNA, proteins, and lipids. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, the modulation of cellular signaling pathways, and the activation of the immune system. This compound has also been shown to have anti-inflammatory effects, which may be due to its ability to scavenge ROS.
実験室実験の利点と制限
One advantage of using N-methyl-1-pyridin-3-ylmethanimine oxide in lab experiments is its high reactivity and selectivity, which makes it a useful tool for studying oxidative stress and cellular signaling pathways. However, this compound is also highly toxic and requires careful handling to avoid exposure to researchers.
将来の方向性
There are several future directions for research on N-methyl-1-pyridin-3-ylmethanimine oxide, including the development of new synthesis methods, the identification of new applications for this compound in scientific research, and the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on cellular signaling pathways.
合成法
N-methyl-1-pyridin-3-ylmethanimine oxide can be synthesized using various methods, including the reaction of 3-amino-pyridine with formaldehyde and dimethylamine, or the reaction of 3-chloropyridine with dimethylamine followed by oxidation. The synthesis of this compound is a complex process that requires careful handling and precise control of reaction conditions.
科学的研究の応用
N-methyl-1-pyridin-3-ylmethanimine oxide has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells, as well as a catalyst for the oxidation of alcohols. This compound has also been studied for its potential as an anti-tumor agent, due to its ability to induce apoptosis in cancer cells.
特性
| 182487-42-9 | |
分子式 |
C7H8N2O |
分子量 |
136.15 g/mol |
IUPAC名 |
N-methyl-1-pyridin-3-ylmethanimine oxide |
InChI |
InChI=1S/C7H8N2O/c1-9(10)6-7-3-2-4-8-5-7/h2-6H,1H3/b9-6- |
InChIキー |
VNHLGMCLKIECOD-TWGQIWQCSA-N |
異性体SMILES |
C/[N+](=C/C1=CN=CC=C1)/[O-] |
SMILES |
C[N+](=CC1=CN=CC=C1)[O-] |
正規SMILES |
C[N+](=CC1=CN=CC=C1)[O-] |
同義語 |
Methanamine, N-(3-pyridinylmethylene)-, N-oxide, (Z)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


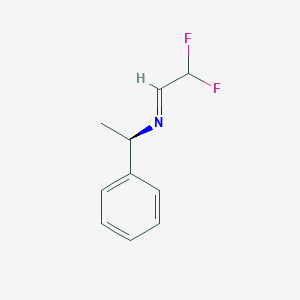
![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)
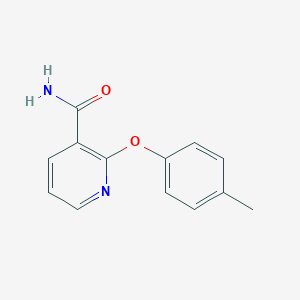
![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)
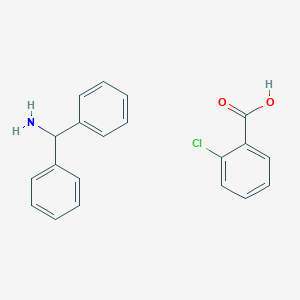
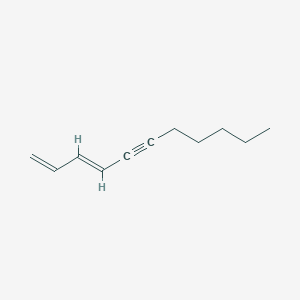

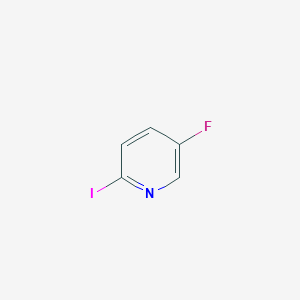


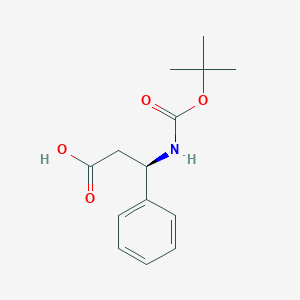
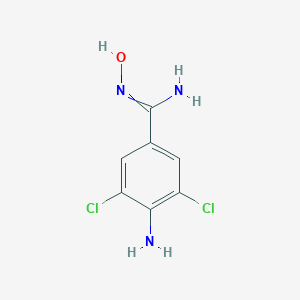
![(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B64542.png)

